9-Hydroxy-7,8-benzoflavone
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Overview
Description
It is a potent inhibitor of the enzyme aromatase, which converts testosterone to estrogen . This compound is known for its significant pharmacological activities and has been widely studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Hydroxy-7,8-benzoflavone can be synthesized from 2-naphthol and cinnamaldehyde . The reaction involves the condensation of 2-naphthol with cinnamaldehyde under acidic conditions to form the flavone structure. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 9-Hydroxy-7,8-benzoflavone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavones and related compounds.
Substitution: Halogenated or nitrated flavones.
Scientific Research Applications
9-Hydroxy-7,8-benzoflavone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and reactions.
Biology: Investigated for its effects on enzyme activity, particularly aromatase inhibition.
Medicine: Explored for potential therapeutic applications in hormone-related conditions such as breast cancer.
Mechanism of Action
The primary mechanism of action of 9-Hydroxy-7,8-benzoflavone involves the inhibition of the enzyme aromatase . Aromatase is responsible for the conversion of testosterone to estrogen. By inhibiting this enzyme, this compound reduces the production of estrogen, which can be beneficial in conditions where estrogen plays a role, such as certain types of breast cancer . The compound binds to the active site of the enzyme, preventing the conversion process.
Comparison with Similar Compounds
β-Naphthoflavone: Another flavone derivative with similar inhibitory effects on enzymes.
7,8-Benzoflavone: A closely related compound with similar structural and chemical properties.
Uniqueness: 9-Hydroxy-7,8-benzoflavone is unique due to its specific inhibitory action on aromatase and its potential therapeutic applications in hormone-related conditions. Its structural features, such as the hydroxyl group at the 9th position, contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C19H12O3 |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
10-hydroxy-2-phenylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C19H12O3/c20-15-8-4-7-13-9-10-14-16(21)11-17(22-19(14)18(13)15)12-5-2-1-3-6-12/h1-11,20H |
InChI Key |
UQEKEVFKEDHKOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=CC=C4O)C=C3 |
Origin of Product |
United States |
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